Anhydrotuberosin

Vue d'ensemble

Description

Anhydrotuberosin is a natural flavanone compound isolated from the roots of Pueraria lobata, a plant belonging to the Fabaceae family . It is a colorless crystalline solid with a sweet taste and exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Anhydrotuberosin can be synthesized from 10,10-dimethyl-6H,10H-chromeno[6’,7’:4,5]furo[3,2-c]chromen-3-yl methyl ether . The synthesis involves several steps, including the formation of the chromeno-furo-chromen structure followed by methylation and subsequent dehydrogenation to yield this compound .

Industrial Production Methods: Industrial production of this compound primarily involves the extraction and purification from the roots of Pueraria lobata. The process includes soaking, grinding, and sieving the plant material, followed by chemical separation and purification to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Anhydrotuberosin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine and chlorinating agents are commonly employed.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated this compound derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

Anhydrotuberosin has been identified as a potent STING (Stimulator of Interferon Genes) antagonist . This discovery was made through high-throughput screening methods, which revealed its potential in modulating immune responses. The compound's ability to inhibit STING signaling pathways suggests its use in treating various inflammatory and autoimmune diseases .

Case Study: STING Antagonism

- Study Focus : The effectiveness of ATS as a STING antagonist.

- Findings : Animal studies indicated that ATS is well-tolerated and effective in reducing inflammation associated with autoimmune disorders .

- Implications : This positions ATS as a candidate for therapeutic development in conditions like lupus and multiple sclerosis.

Antioxidant Properties

Research has demonstrated that this compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. It acts by scavenging free radicals and inhibiting lipid peroxidation, thus protecting cellular integrity.

Data Table: Antioxidant Activity of this compound

| Test Method | EC50 Value (ng/ml) | Reference |

|---|---|---|

| ABTS Radical Scavenging | 70 | |

| Lipid Peroxidation Assay | Not specified |

Antimicrobial Activity

This compound has shown antimicrobial properties against various pathogens, including Listeria monocytogenes and Escherichia coli. Its efficacy in inhibiting bacterial growth makes it a potential candidate for developing natural antimicrobial agents.

Case Study: Antimicrobial Efficacy

- Study Focus : Evaluation of ATS against common bacterial pathogens.

- Findings : The compound demonstrated significant growth inhibition, particularly against E. coli, suggesting its potential use in food preservation and therapeutic applications .

- Implications : ATS could be explored further for applications in food safety and as a natural preservative.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in several studies. By modulating the expression of pro-inflammatory cytokines, ATS can potentially alleviate symptoms associated with chronic inflammatory diseases.

Data Table: Anti-inflammatory Effects

Potential in Drug Development

Given its diverse biological activities, this compound holds promise for drug development. Its role as a STING antagonist combined with antioxidant and anti-inflammatory properties positions it as a multifaceted therapeutic agent.

Mécanisme D'action

Anhydrotuberosin exerts its effects through various molecular mechanisms:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby reducing oxidative stress and preventing cellular damage.

Anti-inflammatory Activity: It inhibits the expression of pro-inflammatory cytokines and enzymes, such as inducible nitric oxide synthase, thereby reducing inflammation.

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of various pathogenic microorganisms.

Comparaison Avec Des Composés Similaires

Anhydrotuberosin is unique among flavanones due to its specific structural features and biological activities. Similar compounds include:

Tuberosin: Another flavanone with similar antioxidant and anti-inflammatory properties.

Daidzein: An isoflavone with estrogenic activity and antioxidant properties.

Genistein: An isoflavone known for its anticancer and antioxidant activities.

Compared to these compounds, this compound exhibits a broader range of biological activities and is particularly noted for its potent antioxidant and anti-inflammatory effects .

Activité Biologique

Anhydrotuberosin (ATS) is a prenylated flavonoid derived from Pueraria tuberosa, which has garnered attention for its diverse biological activities, particularly in the context of inflammation and metabolic disorders. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and potential therapeutic properties.

Chemical Structure and Properties

This compound is characterized by its unique prenylated structure, which contributes to its biological activities. The compound has been identified as a potent antagonist of the stimulator of interferon genes (STING), a pathway implicated in autoimmune diseases and inflammatory responses .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study on tuberosin, a related compound from Pueraria tuberosa, demonstrated that it effectively scavenges free radicals and inhibits lipid peroxidation, which is critical in mitigating oxidative stress . The antioxidant capacity was assessed using various assays, including ABTS and superoxide radical scavenging tests.

Table 1: Antioxidant Activity of this compound

| Concentration (μM) | % Scavenging of ABTS* Radicals | % Scavenging of Superoxide Radicals |

|---|---|---|

| 50 | 8.42 ± 0.99 | 5.78 ± 0.46 |

| 125 | 24.09 ± 0.33 | 18.98 ± 0.76 |

| 200 | 45.16 ± 0.89 | 27.89 ± 0.55 |

| 250 | 60.00 ± 1.05 | 54.78 ± 0.87 |

| 375 | 77.25 ± 1.06 | 67.11 ± 0.77 |

| 500 | 93.08 ± 0.63 | 83.44 ± 0.63 |

| 775 | 97.24 ± 0.89 | 97.24 ± 1.22 |

Anti-Inflammatory Effects

This compound has shown promising anti-inflammatory effects by modulating the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) in macrophages . In vitro studies indicated that ATS significantly reduced nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential role in managing inflammatory conditions.

DPP-IV Inhibition and Metabolic Effects

A critical area of research involves the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management. This compound was identified as one of the leading compounds with DPP-IV inhibitory activity through molecular docking studies, alongside other phytochemicals from Pueraria tuberosa . This inhibition can enhance incretin levels such as GLP-1 and GIP, leading to improved insulin secretion and glucose tolerance.

Table 2: DPP-IV Inhibition Potency of Phytochemicals

| Compound | Binding Energy (kcal/mol) | Dissociation Constant (pM) |

|---|---|---|

| Robinin | -7.543 | 2,957,383 |

| Puererone | -7.376 | 3,920,309 |

| This compound | TBD | TBD |

Case Studies

- Diabetes Management : In a study involving diabetic rats treated with Pueraria tuberosa extracts containing this compound, significant reductions in DPP-IV activity were observed, correlating with increased insulin levels and improved glucose tolerance .

- Autoimmune Diseases : High-throughput screening identified this compound as a novel STING antagonist, suggesting its potential application in treating autoimmune diseases by modulating immune responses .

Propriétés

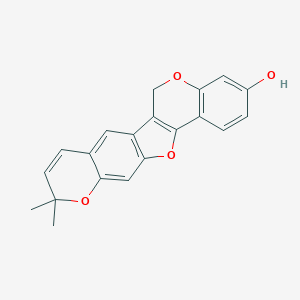

IUPAC Name |

7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),3,5,9,14(19),15,17-octaen-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c1-20(2)6-5-11-7-14-15-10-22-17-8-12(21)3-4-13(17)19(15)23-18(14)9-16(11)24-20/h3-9,21H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBQWLWECJXFBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC3=C(C=C2O1)OC4=C3COC5=C4C=CC(=C5)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Anhydrotuberosin and where is it found?

A1: this compound is a pterocarpene, a type of natural compound often found in plants. It was isolated from the ethyl acetate extract of Hymenolobium petraeum wood, commonly known as "angelim-pedra". [] This species is known for its use in traditional medicine and for its durable timber. []

Q2: Does this compound exhibit any biological activity?

A2: Yes, this compound demonstrated larvicidal activity against Aedes aegypti larvae. In laboratory tests, a concentration of 100 ppm caused 71 ± 8% mortality, while lower concentrations (50 ppm and 10 ppm) resulted in 43 ± 6% and 18 ± 2% mortality, respectively. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.